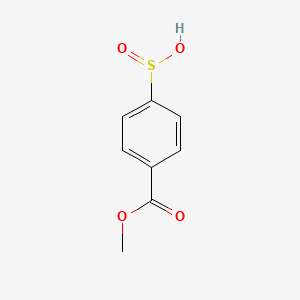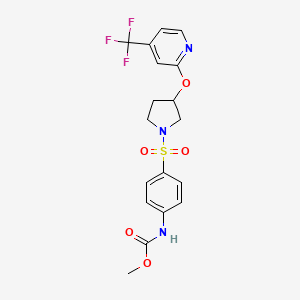
Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound known for its various applications in scientific research and industry This compound features a trifluoromethyl pyridinyl group and a pyrrolidinyl group, connected through a sulfonyl phenyl carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves the following steps:
Starting Materials: : 4-(trifluoromethyl)pyridine, 3-aminopyrrolidine, and 4-(chlorosulfonyl)phenyl methyl carbamate.
Reaction 1: : The initial step involves the reaction of 4-(trifluoromethyl)pyridine with 3-aminopyrrolidine under basic conditions to form 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine.
Reaction 2: : The intermediate product is then reacted with 4-(chlorosulfonyl)phenyl methyl carbamate to obtain the final compound through a sulfonylation reaction.
Industrial Production Methods: For large-scale production, the process is optimized for yield and purity, with advanced purification techniques like recrystallization or chromatography often employed. Reaction parameters such as temperature, pressure, and solvent choice are meticulously controlled to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: : Susceptible to reduction reactions, particularly targeting the sulfonyl group.
Substitution: : The aromatic and heteroaromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Oxidizing Agents: : Sodium periodate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitration mixtures for electrophilic substitution; strong bases for nucleophilic substitution.
Major Products Formed: The major products depend on the type of reaction. Oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for more complex molecules, facilitating the study of reaction mechanisms and molecular interactions.
Biology: In biology, it can be used as a probe for studying enzyme functions, particularly those involved in sulfonylation and carbamoylation reactions.
Medicine: This compound is investigated for its potential therapeutic effects, including as an anti-inflammatory agent or in targeting specific molecular pathways involved in diseases.
Industry: In industrial applications, it is utilized in the synthesis of specialized polymers and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action involves the interaction of methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate with specific enzymes or receptors. It can inhibit or activate molecular targets, leading to downstream effects on cellular pathways. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds:
Methyl (4-(trifluoromethyl)phenyl)carbamate: : A simpler structure lacking the sulfonyl and pyrrolidinyl groups.
Methyl (4-((3-(methyl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: : Lacks the trifluoromethyl group, resulting in different reactivity and properties.
Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate: : An analogue with a four-membered ring instead of the five-membered pyrrolidine ring.
Uniqueness: The presence of both a trifluoromethyl group and a pyrrolidinyl group, linked via a sulfonyl phenyl carbamate moiety, confers unique chemical properties and reactivity, distinguishing it from other similar compounds
There you have it—a detailed exploration of the compound methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate! Anything else you'd like to dive into?
Properties
IUPAC Name |
methyl N-[4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O5S/c1-28-17(25)23-13-2-4-15(5-3-13)30(26,27)24-9-7-14(11-24)29-16-10-12(6-8-22-16)18(19,20)21/h2-6,8,10,14H,7,9,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCVQWXFGOSWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
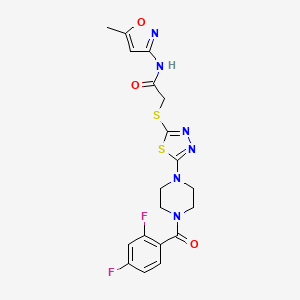
![4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2691904.png)
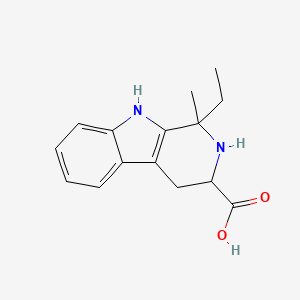
![1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2691907.png)

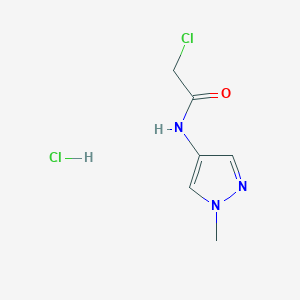
![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2691911.png)
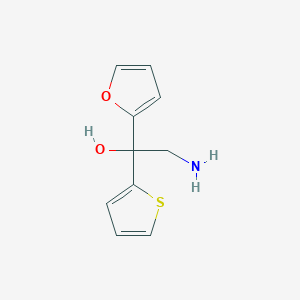
![4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2691916.png)
![N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2691918.png)
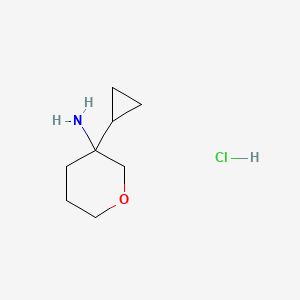
![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2691920.png)
